N-(6-Chloropyridazin-4-yl)acetamide
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Overview
Description
N-(6-Chloropyridazin-4-yl)acetamide is a chemical compound with the molecular formula C6H6ClN3O. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridazin-4-yl)acetamide typically involves the reaction of 6-chloropyridazine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloropyridazin-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation of the acetamide group can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Scientific Research Applications
N-(6-Chloropyridazin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Chloropyridazin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloropyridazin-3-yl)acetamide
- N-(6-Chloropyrimidin-4-yl)acetamide
- Sulfachloropyridazine
Uniqueness
N-(6-Chloropyridazin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C6H6ClN3O |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
N-(6-chloropyridazin-4-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)9-5-2-6(7)10-8-3-5/h2-3H,1H3,(H,9,10,11) |
InChI Key |
OOLSZGNASIQMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
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